molecular formula C19H24N4O3S B2871611 N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide CAS No. 2034327-01-8

N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide

Cat. No.: B2871611
CAS No.: 2034327-01-8
M. Wt: 388.49
InChI Key: LBYJEJOOCSRQAE-UHFFFAOYSA-N
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Description

N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 6,7-dihydropyrazolo[1,5-a]pyrazine core, a privileged scaffold known for its relevance in designing kinase inhibitors and other biologically active molecules. The structure is further elaborated with a cyclopropyl substituent, a sulfonyl linkage, and a propionamide group, making it a valuable chemical entity for probing biological pathways and structure-activity relationships. This product is provided for research purposes and is intended for use in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-19(24)20-15-6-7-18(13(2)10-15)27(25,26)22-8-9-23-16(12-22)11-17(21-23)14-4-5-14/h6-7,10-11,14H,3-5,8-9,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYJEJOOCSRQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

    Final coupling: The final step involves coupling the intermediate with 3-methylphenylpropionamide under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Examples :

N-((1S,3R,4S)-3-Ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

N-((1S,3R,4S)-3-Ethyl-4-(3-(2-(methylsulfonyl)ethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

  • Core Structure : Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine (a tricyclic system) vs. the bicyclic pyrazolo-pyrazine in the target.
  • Substituents :
    • Hydroxyethyl or methylsulfonylethyl groups at position 3 of the pyrazine ring.
    • Cyclopropanesulfonamide linked to a cyclopentyl-ethyl scaffold.
  • Synthesis :
    • Utilizes HATU/DIEA for amide coupling and Lawesson’s reagent for sulfur incorporation.
    • Oxidative steps with NaIO4/OsO4 or MeSO2Cl for functional group interconversion.
    • Purification via silica chromatography; LC/MS confirms molecular weight (418 m/z for both analogs).
  • Key Differences : The tricyclic core enhances planarity and may improve target binding affinity compared to the bicyclic target compound. The hydroxyethyl and methylsulfonylethyl groups introduce polar vs. sulfonic acid moieties, impacting solubility and pharmacokinetics.

Biological Activity

N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a dihydropyrazolo framework, a sulfonamide group, and a propionamide moiety. The biological activity of this compound is influenced by its structural characteristics, which allow it to interact with various biological targets.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Dihydropyrazolo[1,5-a]pyrazine Core : Known for bioactive properties, this core is pivotal in influencing the compound's pharmacological profile.
  • Cyclopropyl Group : Enhances structural diversity and may impact pharmacodynamics and pharmacokinetics.
  • Sulfonamide Moiety : Often associated with antibacterial and antiviral activities.
  • Propionamide Group : Contributes to the compound's solubility and stability.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antiviral Activity : Compounds similar to this structure have shown significant antiviral properties against Hepatitis B Virus (HBV) .
  • Antibacterial Properties : Sulfonamide derivatives are well-documented for their broad-spectrum antibacterial activity .
  • Anti-inflammatory Effects : The presence of the pyrazolo framework suggests potential anti-inflammatory properties .

Research Findings and Case Studies

A variety of studies have explored the biological activity of compounds related to this compound. Below are summarized findings from selected studies:

StudyCompoundBiological ActivityFindings
6,7-Dihydropyrazolo[1,5-a]pyrazineAntiviralExhibited significant activity against HBV.
2-Cyclopropyl derivativesAntibacterialShowed broad-spectrum activity against various bacterial strains.
Pyrazole derivativesAnti-inflammatoryIndicated potential for reducing inflammation in preclinical models.

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Receptor Modulation : The compound may act as a negative allosteric modulator at metabotropic glutamate receptors (mGluR2), influencing neurotransmitter systems involved in various neurological disorders .

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